- Hydroalkoxylation of terminal and internal alkynes catalyzed by dinuclear gold(I) complexes with bridging Di(N-heterocyclic carbene) ligandsCatalysts, 2020, 10(1),,
Cas no 94-02-0 (Ethyl benzoylacetate)
Ethyl benzoylacetate Properties
Names and Identifiers
-
- Ethyl 3-oxo-3-phenylpropanoate
- Ethyl benzoylacetate,(Benzoylacetic acid ethyl ester)
- Benzoylacetic acid ethyl ester
- Ethyl Benzoylacetate
- 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester
- 3-phenyl-3-oxopropanoate
- benzoylacetic ethyl ester
- ethyl 3-oxo-3-phenylpropionate
- ethyl 3-phenyl-3-oxopropionate
- Ethyl benzovlacetate
- ethyl2-benzoylacetate
- Ethylbenzoylacetat
- Ethylbeonzoyl acetate
- FEMA 2423
- phenylformyl acetic acid ethyl ester
- 3-Oxo-3-phenylpropionic Acid Ethyl Ester
- Ethyl 3-phenyl-3-oxopropanoate
- Ethyl benzoyl acetate
- Ethyl beta-oxobenzenepropanoate
- ethylbenzoylacetate
- Benzoylacetic acid, ethyl ester
- Acetic acid, benzoyl-, ethyl ester
- Benzenepropanoic acid, beta-oxo-, ethyl ester
- 1-Ethoxy-3-phenylpropane-1,3-dione
- FEMA No. 2423
- K8CHJ4MKM0
- Benzenepropanoic acid, .beta.-oxo-, ethyl ester
- Acetic acid, benzoyl-, ethyl ester (6CI, 7CI, 8CI)
- 3-Oxo-3-phenylpropanoic acid ethyl ester
- 3-Phenyl-3-oxopropanoic acid ethyl ester
- Ethyl 2-benzoylacetate
- Ethyl 3-oxo-3-phenylpropionate
- Ethyl β-oxobenzenepropanoate
- NSC 227214
- NSC 6774
- β-Oxobenzenepropanoic acid ethyl ester
- Ethyl benzoylacetate,95%
- +Expand
-
- MFCD00009196
- GKKZMYDNDDMXSE-UHFFFAOYSA-N
- 1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
- O=C(CC(C1C=CC=CC=1)=O)OCC
- 0389
Computed Properties
- 192.07900
- 0
- 3
- 5
- 192.079
- 14
- 205
- 0
- 0
- 0
- 0
- 0
- 1
- 1.9
- 3
- 0
- 43.4
Experimental Properties
- 1.82250
- 43.37000
- 3767
- n20/D 1.52(lit.)
n20/D 1.531 - Insoluble
- 265-270 °C(lit.)
- < 0
- Fahrenheit: 284 ° f
Celsius: 140 ° c - 2423
- alcohol: miscible
- Not available
- Not available
- Light Sensitive
- 1.11 g/mL at 25 °C(lit.)
Ethyl benzoylacetate Security Information
- AF4878000
- 2
- S24/25
- NONH for all modes of transport
- H302-H315-H319-H332-H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Store at room temperature
- Warning
- Yes
- IRRITANT
Ethyl benzoylacetate Customs Data
- 29183000
-
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl benzoylacetate Price
Ethyl benzoylacetate Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Catalytic reductive deoxygenation of esters to ethers driven by hydrosilane activation through non-covalent interactions with a fluorinated borate saltCatalysis Science & Technology, 2020, 10(14), 4586-4592,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
1.2 Solvents: Water ; cooled
- The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamidesOrganic Chemistry Frontiers, 2023, 10(7), 1731-1737,
Synthetic Circuit 7
1.2 Reagents: Methanol ; -78 °C → 0 °C
- An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto estersChemical Communications (Cambridge, 2008, (16), 1926-1928,
Synthetic Circuit 8
Synthetic Circuit 9
- tert-BuOK-Catalyzed condensation of ethyl diazoacetate to aldehydes and palladium-catalyzed 1,2-hydrogen migration for the synthesis of β-ketoesters under solvent-free conditionsRSC Advances, 2013, 3(31), 12616-12620,
Synthetic Circuit 10
1.2 Reagents: 1,1′-Carbonyldiimidazole , Magnesium chloride Solvents: Tetrahydrofuran ; 2 h, 25 °C
1.3 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
- Development and application of a solution-phase automated synthesizer, 'ChemKonzert'Chemical & Pharmaceutical Bulletin, 2010, 58(1), 87-93,
Synthetic Circuit 11
1.2 Solvents: Tetrahydrofuran
- A process for the synthesis of β-keto esters using in-situ generated trimethylsilyl malonatesTetrahedron Letters, 1994, 35(50), 9323-6,
Synthetic Circuit 12
1.2 Reagents: Acetic acid ; rt; rt
- Deoxygenation of oximes for the synthesis of pyrrolines via hydroimination cyclizationOrganic & Biomolecular Chemistry, 2023, 21(16), 3350-3354,
Synthetic Circuit 13
- Iridium(III)-catalyzed C(3)-H Alkylation of Isoquinolines via Metal Carbene Migratory InsertionOrganic Letters, 2021, 23(22), 8694-8698,
Synthetic Circuit 14
1.2 Reagents: Acetic acid ; rt
- Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of Racemic β'-Keto-β-Amino Esters via Dynamic Kinetic ResolutionAdvanced Synthesis & Catalysis, 2021, 363(20), 4714-4719,
Synthetic Circuit 15
1.2 Solvents: Toluene ; 10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ; rt
- Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from EnaminesEuropean Journal of Organic Chemistry, 2021, 2021(6), 951-955,
Synthetic Circuit 16
1.2 Solvents: Tetrahydrofuran ; rt; overnight, rt
1.3 Reagents: Acetic acid Solvents: Water ; cooled
- Preparing method and application of pyrazoloquinoline derivative, China, , ,
Synthetic Circuit 17
1.2 Reagents: Acetic acid ; rt
1.3 Reagents: Water ; cooled
- Highly Diastereoselective and Enantioselective Synthesis of α-Hydroxy β-Amino Acid Derivatives: Lewis Base Catalyzed Hydrosilylation of α-Acetoxy β-Enamino EstersAngewandte Chemie, 2011, 50(32), 7304-7307,
Synthetic Circuit 18
- The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertionCatalysis Communications, 2008, 9(14), 2361-2364,
Synthetic Circuit 19
- Microwave-assisted β-elimination of sulfoxides on KF/Al2O3 support under solvent-free conditionsJournal of Sulfur Chemistry, 2005, 26(4-5), 325-329,
Synthetic Circuit 20
- A novel synthetic method for β-keto estersJournal of Chemical Research, 2007, (3), 160-161,
Ethyl benzoylacetate Raw materials
- Benzaldehyde
- Ethyl β-hydroxy-α-(phenylseleno)benzenepropanoate
- N-Benzoylimidazole
- Ethyl acetoacetate
- Ethyl phenylpropiolate
- Benzenepropanoic acid, a-diazo-b-hydroxy-, ethyl ester
- Ethyl β-hydroxy-α-(phenylsulfinyl)benzenepropanoate
- Ethyl 3-hydroxy-3-phenylpropanoate
- Phenyl(trimethylsilyl)methanone
- 3-Oxo-3-phenylpropanoic acid
- Ethyl potassium malonate
- Benzoic acid
- Acetophenone
- Benzoyl chloride
Ethyl benzoylacetate Preparation Products
Ethyl benzoylacetate Suppliers
Ethyl benzoylacetate Related Literature
-
Han-Seop Bea,Hye-Jeong Park,Sang-Hyeup Lee,Hyungdon Yun Chem. Commun. 2011 47 5894
-
Gemma C. Geary,Eric G. Hope,Kuldip Singh,Alison M. Stuart RSC Adv. 2015 5 16501
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Manuel R. Fructos,M. Mar Díaz-Requejo,Pedro J. Pérez Chem. Commun. 2009 5153
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Qianqian Zhen,Renhao Li,Linjun Qi,Kun Hu,Xinrong Yao,Yinlin Shao,Jiuxi Chen Org. Chem. Front. 2020 7 286
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Atul K. Godha,Jayaraman Thiruvengadam,Viswanadhan Abhilash,Prajwal Balgi,A. V. Narayanareddy,Kumaresan Vignesh,Amol V. Gadakh,A. M. Sathiyanarayanan,Sambasivam Ganesh New J. Chem. 2019 43 16041
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Anda ?ulce,Jana Backenk?hler,Imke Schrader,Massimo Delle Piane,Christian Müller,André Wark,Lucio Colombi Ciacchi,Vladimir Azov,Sebastian Kunz Catal. Sci. Technol. 2018 8 6062
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